molecular formula C14H14FN7 B5517823 1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole

1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole

Cat. No. B5517823
M. Wt: 299.31 g/mol
InChI Key: ZCDCLFBPRGPHGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole and tetrazole compounds involves various strategies including condensation reactions, cyclization, and fluorination techniques. These methods often utilize starting materials like azides, nitriles, and appropriate halides or sulfonates to introduce specific substituents, such as the fluorophenyl group or the cyclopropyl moiety, into the molecular framework. The synthesis process is carefully designed to achieve the desired structural specificity and functional group incorporation, leveraging reactions like the [2+3] dipolar cycloaddition for tetrazole formation (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Scientific Research Applications

Structural and Molecular Analyses

  • Structural Characterization : Gülsüm Gündoğdu et al. (2017) conducted a study to determine the crystal structures of compounds similar to the subject compound using synchrotron X-ray powder diffraction. These compounds were synthesized as cytotoxic agents and characterized by various spectral and analytical methods. The study revealed detailed structural information, contributing to a deeper understanding of such compounds in scientific research (Gündoğdu et al., 2017).

Cyclization Mechanisms and Pathways

  • Cyclization Studies : D. Kimball et al. (2002) explored the cyclization of compounds structurally related to the target compound, highlighting mechanisms like carbene pathways and their interaction under various conditions. This research contributes to the understanding of chemical reactions and potential applications in synthetic chemistry (Kimball et al., 2002).

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Evaluation : A. Rajasekaran et al. (2006) synthesized and evaluated compounds including 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles for their in vitro antibacterial and antifungal activities. These compounds showed moderate activity against certain bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Rajasekaran et al., 2006).

Anti-Inflammatory and Molecular Docking Studies

  • Anti-Inflammatory Properties : K. Sureshkumar et al. (2017) synthesized a novel compound structurally related to the target compound and investigated its anti-inflammatory properties through in vitro and in silico studies. Such research is vital for discovering new drugs with anti-inflammatory potential (Sureshkumar et al., 2017).

Synthesis of Fluoroalkylated Triazoles

  • Fluoroalkylation in Triazoles : W. Peng and Shizheng Zhu (2003) focused on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, which are structurally similar to the target compound. This research contributes to the field of organic synthesis, particularly in the development of fluoroalkylated compounds for various applications (Peng & Zhu, 2003).

properties

IUPAC Name

1-[2-[5-cyclopropyl-2-(3-fluorophenyl)-1,2,4-triazol-3-yl]ethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN7/c15-11-2-1-3-12(8-11)22-13(6-7-21-9-16-19-20-21)17-14(18-22)10-4-5-10/h1-3,8-10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDCLFBPRGPHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=N2)CCN3C=NN=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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